N-(1H-pyrazol-4-yl)pyrimidin-4-amine is a heterocyclic organic compound that combines a pyrazole and a pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the development of novel therapeutic agents. The presence of both the pyrazole and pyrimidine rings contributes to its biological activity, making it a subject of interest in drug discovery and development.
The compound can be synthesized through various organic reactions, utilizing readily available starting materials. Its structure suggests potential interactions with biological targets, which has led to investigations into its efficacy in treating various diseases.
N-(1H-pyrazol-4-yl)pyrimidin-4-amine falls under the classification of heterocyclic compounds, specifically as a pyrazolopyrimidine derivative. Heterocycles are cyclic compounds that contain atoms of at least two different elements in their rings. This compound is categorized as an aromatic amine due to the presence of an amino group attached to the pyrimidine ring.
The synthesis of N-(1H-pyrazol-4-yl)pyrimidin-4-amine can be achieved through several methods, including:
The choice of solvents, temperature, and reaction time significantly influences the yield and purity of N-(1H-pyrazol-4-yl)pyrimidin-4-amine during synthesis. Common solvents include dimethyl sulfoxide and ethanol, while temperatures can vary from room temperature to reflux conditions depending on the method employed.
N-(1H-pyrazol-4-yl)pyrimidin-4-amine features a pyrazole ring fused with a pyrimidine ring, with an amino group at the 4-position of the pyrimidine. The molecular formula is CHN with a molecular weight of approximately 176.19 g/mol.
The compound's structure can be confirmed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry, which provide insights into its molecular geometry and confirm the presence of specific functional groups.
N-(1H-pyrazol-4-yl)pyrimidin-4-amine can participate in various chemical reactions:
The reactivity of N-(1H-pyrazol-4-yl)pyrimidin-4-amine is influenced by electronic effects from the nitrogen atoms within its structure, which can stabilize or destabilize intermediates during reactions.
The mechanism of action for N-(1H-pyrazol-4-yl)pyrimidin-4-amine largely depends on its biological targets. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
Research indicates that N-(1H-pyrazol-4-yl)pyrimidin-4-amine may inhibit certain kinases or phosphodiesterases, leading to alterations in cell proliferation or apoptosis. Detailed mechanistic studies are necessary to elucidate these pathways further.
N-(1H-pyrazol-4-yl)pyrimidin-4-amine is typically a solid at room temperature with a melting point that can range between 150°C to 160°C depending on purity. It is often characterized by its crystalline structure.
The compound exhibits moderate solubility in polar solvents such as water and methanol but is less soluble in nonpolar solvents like hexane. Its stability under various pH conditions makes it suitable for biological applications.
Spectroscopic analyses (e.g., Infrared Spectroscopy) reveal characteristic absorption bands corresponding to amino (N-H stretching), aromatic (C=C stretching), and heterocyclic (C=N stretching) functionalities.
N-(1H-pyrazol-4-yl)pyrimidin-4-amine has potential applications in:
Bioisosteric replacement has proven pivotal in refining the potency and selectivity of cyclin-dependent kinase 2 (CDK2) inhibitors. A seminal study demonstrated that replacing the phenylsulfonamide moiety in lead compound 1 (Ki = 0.032 µM for CDK2) with 1H-pyrazol-4-yl yielded N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives. This modification leveraged pyrazole's hydrogen-bonding capability and optimal steric bulk, resulting in compound 15 (Ki = 0.005 µM) with 6.4-fold enhanced CDK2 affinity and improved selectivity over CDK1/5/9. The pyrazole's "N-NH" motif formed critical hydrogen bonds with Leu83 in CDK2's hinge region, as confirmed by molecular docking [1] [2].
Table 1: Impact of Pyrazole Bioisosteric Replacement on CDK2 Inhibitory Activity
Compound | Core Structure | CDK2 Ki (µM) | Selectivity (vs. CDK1/5/9) | Antiproliferative GI₅₀ (µM, A2780) |
---|---|---|---|---|
1 | Phenylsulfonamide | 0.032 | Moderate | 0.38 |
15 | 1H-Pyrazol-4-yl | 0.005 | High | 0.127–0.560 |
Beyond affinity, this replacement enhanced cellular efficacy: compound 15 induced S/G₂-M phase arrest and apoptosis in ovarian cancer cells by suppressing retinoblastoma (Rb) phosphorylation at Thr821 [1]. Similarly, substituting thiazole in clinical candidate CDKI-73 with pyrazole generated 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines (e.g., 9 and 19). These analogs maintained submicromolar CDK2 inhibition (IC₅₀ < 0.1 µM) and anticancer activity across 13 cell lines, underscoring pyrazole's versatility as a thiazole bioisostere [6].
Fragment-based drug design (FBDD) has accelerated the discovery of kinase inhibitors bearing the N-(1H-pyrazol-4-yl)pyrimidin-4-amine scaffold. A fragment screen against spleen tyrosine kinase (SYK) identified hit 6 (IC₅₀ = 1.58 µM). Systematic optimization involved:
This yielded 19r, a 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivative with SYK IC₅₀ = 0.008 µM and robust in vivo efficacy in MV4-11 xenografts. The compound's selectivity stemmed from unique interactions with SYK's hinge region, distinct from JAK isoforms [4].
Table 2: Evolution of SYK Inhibitors via Fragment-Based Scaffold Optimization
Compound | Structural Features | SYK IC₅₀ (µM) | Kinase Selectivity |
---|---|---|---|
6 | Fragment hit | 1.58 | Low |
9p | Benzo[d]imidazole-pyrazole hybrid | 0.015 | Moderate |
19r | Optimized hydrophobic tail + solubilizing group | 0.008 | High (JAK1/3 IC₅₀ > 1 µM) |
For JAK1 inhibition, fragment merging strategies combined pyrazole-pyrimidine with (R)-2-(4-methylpiperazin-1-yl)propanamide to yield AZD4205. This inhibitor exploited a hydrophobic pocket near JAK1's glycine-rich loop, achieving IC₅₀ = 0.0007 µM and >100-fold selectivity over JAK2 [7].
The N-(1H-pyrazol-4-yl)pyrimidin-4-amine scaffold is a privileged chemotype in oncology due to its:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9